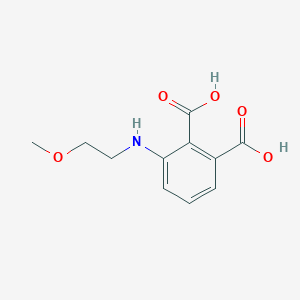
3-(2-Methoxy-ethylamino)-phthalic acid
Cat. No. B8430795
M. Wt: 239.22 g/mol
InChI Key: CZJUXXAJQWKTMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07091353B2
Procedure details


To a stirred solution of 3-(2-methoxy-ethylamino)-phthalic acid dimethyl ester (2.24 g, 8.38 mmol) in methanol (50 ml) was added 5N potassium hydroxide (10 ml). The mixture was stirred at room temperature overnight. The solvent was evaporated in vacuo and the residue dissolved in water (50 ml). The water was washed with diethyl ether (2×75 ml). The aqueous portion was cooled in an ice bath and the pH was adjusted to 2–3 by dropwise addition of concentrated hydrochloric acid. The aqueous solution was then extracted with ethyl acetate (3×75 ml). The combined ethyl acetate extracts were washed with brine (100 ml) and dried (MgSO4). The solvent was evaporated in vacuo and the residue, which contained a mixture of diacid and monomethyl esters, was used without further purification.
Name
3-(2-methoxy-ethylamino)-phthalic acid dimethyl ester
Quantity
2.24 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
C[O:2][C:3](=[O:19])[C:4]1[C:5](=[C:10]([NH:14][CH2:15][CH2:16][O:17][CH3:18])[CH:11]=[CH:12][CH:13]=1)[C:6]([O:8]C)=[O:7].[OH-].[K+]>CO>[CH3:18][O:17][CH2:16][CH2:15][NH:14][C:10]1[CH:11]=[CH:12][CH:13]=[C:4]([C:3]([OH:19])=[O:2])[C:5]=1[C:6]([OH:8])=[O:7] |f:1.2|
|
Inputs


Step One
|
Name
|
3-(2-methoxy-ethylamino)-phthalic acid dimethyl ester
|
|
Quantity
|
2.24 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(C=1C(C(=O)OC)=C(C=CC1)NCCOC)=O
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at room temperature overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated in vacuo
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue dissolved in water (50 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
The water was washed with diethyl ether (2×75 ml)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The aqueous portion was cooled in an ice bath
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the pH was adjusted to 2–3 by dropwise addition of concentrated hydrochloric acid
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous solution was then extracted with ethyl acetate (3×75 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined ethyl acetate extracts were washed with brine (100 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated in vacuo
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
a mixture of diacid and monomethyl esters
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was used without further purification
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
COCCNC1=C(C(C(=O)O)=CC=C1)C(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
